5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
5-chloro-1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(methylamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c1-22-17-15(21)12-25(20(26)23-17)18-16(13-8-4-2-5-9-13)27-19(24-18)14-10-6-3-7-11-14/h2-12H,1H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPKOQWGHITBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C=C1Cl)C2=C(OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as a 2,5-diphenyl-1,3-diketone, with an amine source.
Pyrimidinone Core Construction: The pyrimidinone core is constructed by reacting a suitable chloro-substituted pyrimidine derivative with the oxazole intermediate.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as the removal of the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Condensation: Acid or base catalysts can facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could produce an amino derivative.
Scientific Research Applications
5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or a ligand in biological assays.
Medicine: Research may explore its potential as a pharmaceutical intermediate or a lead compound for drug development.
Industry: It can be used in the development of specialty chemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-aminopyrimidin-2(1H)-one: Similar structure but with an amino group instead of a methylamino group.
5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(ethylamino)pyrimidin-2(1H)-one: Similar structure but with an ethylamino group instead of a methylamino group.
5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(dimethylamino)pyrimidin-2(1H)-one: Similar structure but with a dimethylamino group instead of a methylamino group.
Uniqueness
The uniqueness of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methylamino group, in particular, may influence its reactivity and interactions with biological targets.
Biological Activity
Molecular Structure
The molecular formula of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 315.78 g/mol
The compound features a pyrimidinone core substituted with a chloro group and a diphenyloxazole moiety, which contributes to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methylamino group enhances its lipophilicity, allowing for better membrane permeability and bioavailability.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrimidinones often possess cytotoxic effects against various cancer cell lines. The incorporation of the diphenyloxazole moiety may enhance these effects by interfering with tumor cell proliferation mechanisms.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents.
Case Studies
A few notable studies have investigated the biological activity of similar compounds:
- Study on Pyrimidinones : A study published in the Journal of Medicinal Chemistry examined various pyrimidinone derivatives for their antitumor properties. Compounds with structural similarities to this compound showed IC50 values in the low micromolar range against human cancer cell lines .
- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial potential of oxazole derivatives. The results indicated that certain compounds demonstrated significant inhibition against Gram-positive bacteria, suggesting a possible mechanism involving cell membrane disruption .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one, and what methodological challenges arise during its synthesis?
- Answer : The compound’s synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the oxazole ring via cyclization of substituted precursors (e.g., 2,5-diphenyloxazole derivatives).
- Step 2 : Introduction of the pyrimidinone core via nucleophilic substitution or condensation reactions.
- Step 3 : Functionalization with methylamino and chloro groups under controlled conditions.
Challenges include regioselectivity in oxazole formation and purification of intermediates. Optimizing solvents (e.g., DMF for solubility) and catalysts (e.g., Pd for cross-coupling) is critical .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer : Key methods include:
- 1H/13C NMR : To confirm substitution patterns (e.g., coupling constants for aromatic protons in oxazole and pyrimidinone rings) .
- HRMS : For exact molecular weight validation (e.g., resolving isotopic patterns for chlorine) .
- HPLC-PDA/MS : To assess purity and detect byproducts, especially for intermediates prone to oxidation .
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Answer : Perform accelerated stability studies:
- Temperature/Humidity : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., dechlorination or hydrolysis of the oxazole ring) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., ambiguous NOE signals or coupling constants) for structural confirmation?
- Answer : Combine complementary techniques:
- X-ray crystallography : Definitive structural assignment (e.g., resolving torsional angles in the oxazole-pyrimidinone junction) .
- 2D NMR (COSY, HSQC) : Clarify proton-proton correlations and heteronuclear couplings .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate conformers .
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during the synthesis of intermediates?
- Answer : Use a Design of Experiments (DoE) approach:
- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C in DMF with 5 mol% Pd(OAc)₂ increases yield by 25%) .
Q. What methodologies assess the compound’s potential bioactivity, and how can false positives in screening assays be mitigated?
- Answer :
- In vitro assays : Use kinase inhibition or cytotoxicity screens (e.g., IC50 determination against cancer cell lines).
- Counter-screens : Include orthogonal assays (e.g., SPR for binding affinity) and negative controls (e.g., scrambled analogs) to exclude nonspecific effects .
Q. How do substituents on the oxazole and pyrimidinone rings influence physicochemical properties (e.g., logP, solubility)?
- Answer :
- Computational modeling : Predict logP and pKa using software like MarvinSuite or ACD/Labs.
- Experimental validation : Measure solubility in PBS (pH 7.4) and correlate with computational data.
- Structural modifications : Introduce polar groups (e.g., -OH or -NH₂) to enhance aqueous solubility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies (e.g., varying IC50 values)?
- Answer :
- Standardize assay protocols : Control cell line passage numbers, serum concentration, and incubation times.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Experimental Design Considerations
Q. What factorial design principles apply to studying the compound’s structure-activity relationships (SAR)?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
